rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride
Description
Key Structural Features:
- Thiophene Ring : A five-membered aromatic ring containing one sulfur atom at position 1.
- Pyrrolidine Ring : A saturated five-membered ring with one nitrogen atom at position 5.
- Sulfone Group : The 1,1-dioxo modification indicates two oxygen atoms double-bonded to sulfur, converting the thiophene into a sulfone.
Table 1: Comparative Analysis of Thieno[2,3-c]pyrrol Derivatives
| Feature | Thieno[2,3-c]pyrrol Core | Modified Core in Target Compound |
|---|---|---|
| Ring Saturation | Fully unsaturated | Hexahydro (fully saturated) |
| Sulfur Oxidation State | Thiophene (S⁰) | Sulfone (S⁺²) |
| Substituents | None | Acetic acid at position 3 |
The hexahydro designation confirms full saturation of both rings, eliminating aromaticity and introducing conformational flexibility. The acetic acid substituent at position 3 extends from the pyrrolidine nitrogen, forming a critical functional group for biological interactions.
Properties
Molecular Formula |
C8H14ClNO4S |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
2-[(3R,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO4S.ClH/c10-8(11)1-5-4-14(12,13)7-3-9-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |
InChI Key |
OLHQMWFLRXLOBJ-MKXDVQRUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)S(=O)(=O)C[C@@H]2CC(=O)O.Cl |
Canonical SMILES |
C1C2C(CN1)S(=O)(=O)CC2CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Dieckmann Cyclization for Bicyclic Formation
The thieno[2,3-c]pyrrole core is often constructed via intramolecular cyclization . A prominent method involves Dieckmann cyclization of ethyl 2-(pyrrolylthio)acetate derivatives. For instance, ethyl 2-(methylsulfonyl)-1H-pyrrole-3-carboxylate undergoes cyclization in the presence of lithium diisopropylamide (LDA), yielding 2H-thieno[2,3-b]pyrrol-3(6H)-one with >90% efficiency. Modifying this approach by replacing the methylsulfonyl group with a chlorosulfonyl moiety enables the incorporation of the 1,1-dioxo (sulfone) functionality critical to the target compound.
Table 1: Cyclization Methods for Thieno[2,3-c]pyrrole Synthesis
Sulfone Group Introduction
The 1,1-dioxo group is introduced via oxidation of thioethers or direct sulfonation . Treatment of thieno[2,3-c]pyrrole intermediates with hydrogen peroxide in acetic acid selectively oxidizes sulfur to sulfone. Alternatively, sulfonic acid derivatives are generated using chlorosulfonic acid, followed by neutralization to form the sulfone.
Functionalization with Acetic Acid Side Chain
Alkylation at the 3-Position
The acetic acid moiety is introduced through nucleophilic substitution or Friedel-Crafts alkylation . A optimized route involves reacting the thieno[2,3-c]pyrrole core with ethyl bromoacetate in the presence of potassium carbonate, followed by saponification with aqueous HCl to yield the free acid. Stereochemical control is achieved using chiral auxiliaries, such as (R)-binol, to direct alkylation to the 3R position.
Key Reaction
Resolution of Racemates
The racemic product (rac-) is resolved via chiral chromatography or diastereomeric salt formation . Using (S)-mandelic acid as a resolving agent, the (3R,3aR,6aR) enantiomer is isolated with >98% enantiomeric excess (ee).
Hydrochloride Salt Formation
The free acid is converted to the hydrochloride salt by treatment with HCl gas in ethyl acetate or aqueous HCl followed by recrystallization . Optimal conditions involve dissolving the free base in anhydrous THF, bubbling HCl gas at 0°C, and precipitating the salt with diethyl ether (yield: 95%).
Stereochemical Control Strategies
Asymmetric Synthesis
Chiral pool synthesis using D-proline derivatives ensures the (3R,3aR,6aR) configuration. For example, (3R)-pyrrolidine-3-carboxylic acid is converted to the thienopyrrole core via sequential sulfonation and cyclization.
Dynamic Kinetic Resolution
Catalytic asymmetric hydrogenation of α,β-unsaturated thienopyrrolones using Rh(I)-(R)-BINAP complexes achieves 90% ee. This method is critical for large-scale production due to its high stereoselectivity and scalability.
Industrial-Scale Optimization
Cost-Effective Raw Materials
Replacing expensive palladium catalysts with copper-mediated couplings reduces costs. For instance, Ullmann coupling between 3-bromothieno[2,3-c]pyrrole and ethyl glyoxylate achieves 78% yield at 1/10th the cost of Stille couplings.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes for the cyclization step, improving throughput. Solvent-free conditions using ball milling are also reported for the alkylation step, minimizing waste.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Scientific Research Applications
rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Key Observations :
- Stereochemical Impact: The target compound’s (3R,3aR,6aR) configuration distinguishes it from its 3S diastereomer (), which may lead to differences in binding affinity or metabolic stability. Similar stereochemical preferences are noted in , where (3R,3aR) diastereomers of tricyclic necroptosis inhibitors exhibited superior activity .
- Functional Group Influence: The sulfone group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to non-sulfone analogs like those in .
Thermal Stability :
- highlights that sulfone-containing heterocycles (e.g., hexahydrofuro derivatives) exhibit high thermal stability, with decomposition temperatures >200°C . The acetic acid substituent in the target compound may lower its melting point compared to non-polar analogs like the dimethyl derivative in .
Solubility :
- The acetic acid and sulfone groups in the target compound improve aqueous solubility relative to the dimethyl-thienopyrrolidine in , which is more lipophilic.
Biological Activity
Rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride is a complex organic compound notable for its unique thieno[2,3-c]pyrrole ring structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 255.72 g/mol. This compound has garnered attention in medicinal chemistry due to its possible therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Structural Characteristics
The structural features of Rac-2 include:
- Thieno[2,3-c]pyrrole ring system : This contributes to its unique chemical properties.
- Dioxo functional groups : These enhance its reactivity and interaction with biological targets.
- Acetic acid moiety : This component may influence the compound's solubility and biological activity.
The biological activity of Rac-2 is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies indicate that it may modulate several biological pathways, which could lead to therapeutic effects in conditions like inflammation and cancer.
Research Findings
Recent studies have suggested the following potential activities:
- Anti-inflammatory Effects : Rac-2 has been studied for its ability to inhibit pro-inflammatory cytokines, which could make it beneficial in treating inflammatory diseases.
- Anticancer Properties : Initial investigations have shown that Rac-2 may suppress tumor growth in vitro and in vivo models. The compound's structure allows it to interfere with critical signaling pathways involved in cancer proliferation.
Case Studies
Several case studies have explored the efficacy of Rac-2 in different biological contexts:
- In Vitro Studies :
- A study demonstrated that Rac-2 inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways.
- In Vivo Studies :
- In mouse xenograft models, treatment with Rac-2 resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's potential as a low-dose therapeutic agent against malignancies.
Comparative Analysis
To better understand Rac-2's position among similar compounds, a comparative table is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Rac-2 | Thieno[2,3-c]pyrrole structure; dioxo groups | |
| 5-Methyl-2-oxo-pyrrolidine | Contains methoxycarbonyl group; simpler structure | |
| 1-(Octahydropyrrolo[3,4-c]pyrrol) ethanone | Different substitution pattern; simpler structure |
This table illustrates the unique aspects of Rac-2 that may contribute to its distinctive biological activities.
Q & A
Q. What are the key synthetic pathways and optimization strategies for rac-2-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1λ⁶-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride?
Methodological Answer: The synthesis typically involves multi-step routes, including cyclization of thiophene-pyrrolidine precursors, followed by acetic acid side-chain introduction and hydrochloric acid salt formation. Key parameters to optimize include:
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to manage the (3R,3aR,6aR) configuration .
- Purity enhancement : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity .
- Analytical validation : Monitor intermediates via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the stereochemical integrity of the compound validated during synthesis?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration of intermediates (e.g., hexahydrothieno-pyrrolidine core) .
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (80:20) to confirm enantiomeric excess (ee) ≥98% .
- Circular dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT) to validate stereochemistry .
Q. What biological activity screening assays are recommended for this compound?
Methodological Answer:
- In vitro enzyme inhibition : Test against sulfotransferases or proteases due to the 1,1-dioxo-thieno-pyrrolidine moiety’s potential sulfone interactions .
- Cell-based assays : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to evaluate intracellular signaling modulation .
- Validation : Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Replicate assays : Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
- Structural analysis : Compare crystal structures of the compound bound to target proteins vs. off-target homologs to identify selectivity determinants .
- Batch variability checks : Analyze synthetic batches via LC-MS to rule out impurities (e.g., diastereomers or oxidation byproducts) affecting activity .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with force fields (OPLS-AA) to model binding poses in sulfotransferase active sites .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .
- Free energy calculations : Apply MM-PBSA to predict binding affinities (ΔG) and correlate with experimental IC₅₀ values .
Q. How can enantioselective synthesis be achieved for the (3R,3aR,6aR) enantiomer?
Methodological Answer:
- Chiral catalysts : Employ Ru(II)-Pheox complexes for asymmetric hydrogenation of pyrrolidine precursors (ee >99%) .
- Dynamic kinetic resolution : Use lipases (e.g., CAL-B) in tandem with racemization catalysts to favor the desired enantiomer .
- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in chiral solvents (e.g., menthol derivatives) .
Q. What are the degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS to identify hydrolysis products (e.g., acetic acid cleavage) .
- Oxidative stress testing : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic degradation .
- Stability profiling : Store at 4°C, 25°C, and 40°C for 6 months; monitor via HPLC for shelf-life determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
